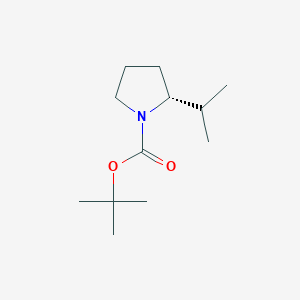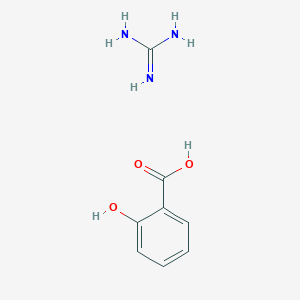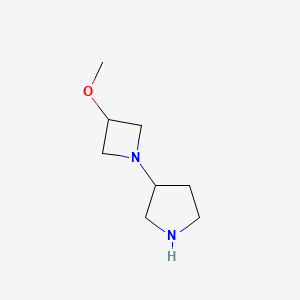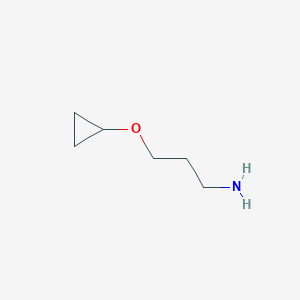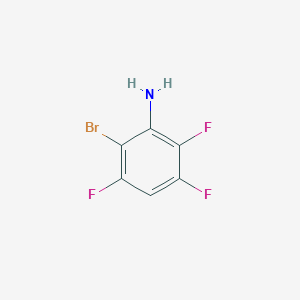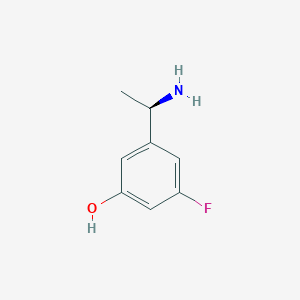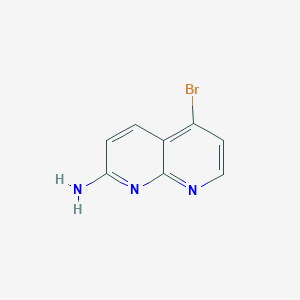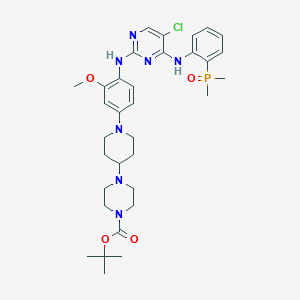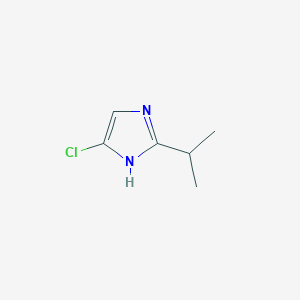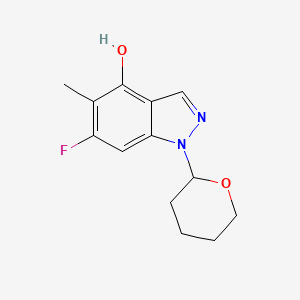![molecular formula C18H20O B12954982 (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol is a chiral compound featuring a cyclohexanol moiety substituted with a biphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and biphenyl-4-boronic acid.
Suzuki-Miyaura Coupling: The biphenyl-4-boronic acid undergoes a Suzuki-Miyaura coupling reaction with cyclohexanone in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the biphenyl-cyclohexanone intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: Formation of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The biphenyl group may facilitate interactions with hydrophobic pockets, while the hydroxyl group can form hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-(-)-trans-2-Phenyl-1-cyclohexanol: This compound is structurally similar but lacks the biphenyl group, which may result in different chemical and biological properties.
Other Cyclohexanol Derivatives: Various cyclohexanol derivatives with different substituents can be compared based on their chemical reactivity and biological activity.
Uniqueness: (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclohexanol is unique due to its specific stereochemistry and the presence of the biphenyl group, which imparts distinct chemical and biological properties compared to other cyclohexanol derivatives.
Eigenschaften
Molekularformel |
C18H20O |
|---|---|
Molekulargewicht |
252.3 g/mol |
IUPAC-Name |
(1R,2S)-2-(4-phenylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C18H20O/c19-18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17-19H,4-5,8-9H2/t17-,18+/m0/s1 |
InChI-Schlüssel |
AGFKBLROEODHTQ-ZWKOTPCHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


